molecular formula C15H18N2O3 B8596276 4-amino-8-cyclopentyloxy-7-methoxy-1H-quinolin-2-one

4-amino-8-cyclopentyloxy-7-methoxy-1H-quinolin-2-one

Cat. No. B8596276
M. Wt: 274.31 g/mol
InChI Key: OUWFPHMUBQLHHA-UHFFFAOYSA-N
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Patent
US08080563B2

Procedure details

A mixture of 8-(cyclopentyloxy)-4-hydroxy-7-methoxyquinolin-2(1H)-one (350 mg, 1.3 mmol), ammonium acetate (4.0 g, 52 mmol), and anhydrous m-xylene (10 mL) was heated at 150° C. under N2 for 48 h and then allowed to cool to rt. The mixture was concentrated to dryness, diluted with water (25 mL), stirred for 2 min, sonicated for 1 min, and then stirred for 5 min. The free-flowing solid was filtered, washed with water (25 mL), and pumped to dryness to give 4-amino-8-(cyclopentyloxy)-7-methoxyquinolin-2(1H)-one: MS (ESI): 274.9.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([O:6][C:7]2[C:8]([O:19][CH3:20])=[CH:9][CH:10]=[C:11]3[C:16]=2[NH:15][C:14](=[O:17])[CH:13]=[C:12]3O)[CH2:5][CH2:4][CH2:3][CH2:2]1.C([O-])(=O)C.[NH4+:25]>C1(C)C=CC=C(C)C=1>[NH2:25][C:12]1[C:11]2[C:16](=[C:7]([O:6][CH:1]3[CH2:5][CH2:4][CH2:3][CH2:2]3)[C:8]([O:19][CH3:20])=[CH:9][CH:10]=2)[NH:15][C:14](=[O:17])[CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
C1(CCCC1)OC=1C(=CC=C2C(=CC(NC12)=O)O)OC
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC(=CC=C1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
stirred for 2 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness
ADDITION
Type
ADDITION
Details
diluted with water (25 mL)
CUSTOM
Type
CUSTOM
Details
sonicated for 1 min
Duration
1 min
STIRRING
Type
STIRRING
Details
stirred for 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The free-flowing solid was filtered
WASH
Type
WASH
Details
washed with water (25 mL)

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
NC1=CC(NC2=C(C(=CC=C12)OC)OC1CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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